

A Technical Guide to the Spectroscopic Characterization of [1-(Aminomethyl)cyclopentyl]methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	[1-
Compound Name:	(Aminomethyl)cyclopentyl]methan
	ol

Cat. No.: B1289248

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **[1-(Aminomethyl)cyclopentyl]methanol**. As a bifunctional molecule featuring both primary amine and primary alcohol groups on a quaternary-substituted cyclopentane ring, its structural confirmation relies heavily on a multi-technique spectroscopic approach. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While publicly available experimental spectra are limited, this guide synthesizes predicted data with fundamental spectroscopic principles and established methodologies to provide a robust framework for the characterization of this compound.

Introduction and Molecular Structure

[1-(Aminomethyl)cyclopentyl]methanol is a valuable building block in pharmaceutical and materials science. Its distinct architecture, combining a rigid cyclopentyl core with flexible aminomethyl and hydroxymethyl arms, imparts unique chemical properties. Accurate and unambiguous structural verification is the cornerstone of any research or development program. Spectroscopic techniques provide a non-destructive means to probe the molecular structure, confirm identity, and assess purity.

Key Molecular Identifiers:

- Compound Name: **[1-(Aminomethyl)cyclopentyl]methanol**
- CAS Number: 2239-31-8[\[1\]](#)
- Molecular Formula: C₇H₁₅NO[\[2\]](#)
- Average Molecular Weight: 129.20 g/mol
- Monoisotopic Mass: 129.11537 Da[\[2\]](#)

The structural arrangement presents several key features for spectroscopic analysis: a quaternary carbon, two distinct methylene groups (-CH₂N and -CH₂O), a cyclopentane ring, and two exchangeable protons (-NH₂ and -OH).

Diagram 1: Molecular Structure of **[1-(Aminomethyl)cyclopentyl]methanol**

Caption: 2D representation of the **[1-(Aminomethyl)cyclopentyl]methanol** structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the high degree of flexibility in the cyclopentane ring, proton signals for the ring may appear broad or complex at room temperature.[\[3\]](#)

Predicted ¹H NMR Analysis

The proton NMR spectrum is expected to show distinct signals for the aminomethyl, hydroxymethyl, and cyclopentyl protons. The amine and hydroxyl protons are exchangeable and may appear as broad singlets, or may not be observed depending on the solvent and sample purity.

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
Cyclopentane (-CH ₂ -) ₄	1.4 - 1.7	Multiplet (m)	8H	Aliphatic protons on the flexible cyclopentane ring lead to overlapping signals in a complex multiplet.
Aminomethyl (-CH ₂ NH ₂)	~ 2.6 - 2.8	Singlet (s)	2H	Methylene protons adjacent to the electron-withdrawing amino group are deshielded.
Hydroxymethyl (-CH ₂ OH)	~ 3.4 - 3.6	Singlet (s)	2H	Methylene protons adjacent to the more electronegative oxygen atom are further deshielded compared to the aminomethyl protons.
Amine (-NH ₂)	Variable (e.g., 1.5 - 3.0)	Broad Singlet (br s)	2H	Chemical shift is concentration and solvent dependent; protons exchange rapidly.

Hydroxyl (-OH)	Variable (e.g., 2.0 - 4.0)	Broad Singlet (br s)	¹ H	Chemical shift is highly variable; proton exchanges with solvent and water.
----------------	-------------------------------	-------------------------	----------------	--

Predicted ¹³C NMR Analysis

The ¹³C NMR spectrum provides a count of unique carbon environments. For this molecule, five distinct signals are anticipated.

Carbon Assignment	Expected Chemical Shift (δ , ppm)	Rationale
Cyclopentane (-CH ₂ -)	~ 25	Standard aliphatic sp ³ carbon signal.
Cyclopentane (-CH ₂ -)	~ 35 - 40	Carbons adjacent to the quaternary center are slightly deshielded.
Quaternary Carbon (-C-)	~ 45 - 50	The sp ³ quaternary carbon, substituted with two carbons, a nitrogen, and an oxygen functional group.
Aminomethyl (-CH ₂ NH ₂)	~ 50 - 55	Carbon attached to nitrogen is significantly deshielded.
Hydroxymethyl (-CH ₂ OH)	~ 65 - 70	Carbon attached to the highly electronegative oxygen atom shows the most downfield shift among sp ³ carbons.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule.^{[4][5]} The spectrum of **[1-(Aminomethyl)cyclopentyl]methanol** is expected to be dominated by absorptions from the O-H and N-H bonds in the high-wavenumber region and C-H, C-O, and C-N bonds in the fingerprint region.

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity	Functional Group
O-H Stretch	3200 - 3600	Strong, Broad	Alcohol (-OH)
N-H Stretch	3200 - 3500	Medium, Broad (doublet for primary amine)	Amine (-NH ₂)
C-H Stretch (aliphatic)	2850 - 2960	Strong	-CH ₂ -
N-H Bend (scissoring)	1590 - 1650	Medium	Primary Amine (-NH ₂)
C-O Stretch	1000 - 1100	Strong	Primary Alcohol (C- OH)
C-N Stretch	1020 - 1220	Medium	Aliphatic Amine (C-N)

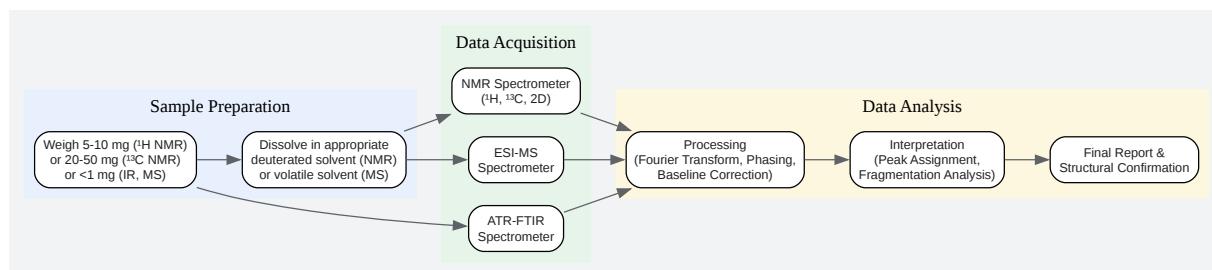
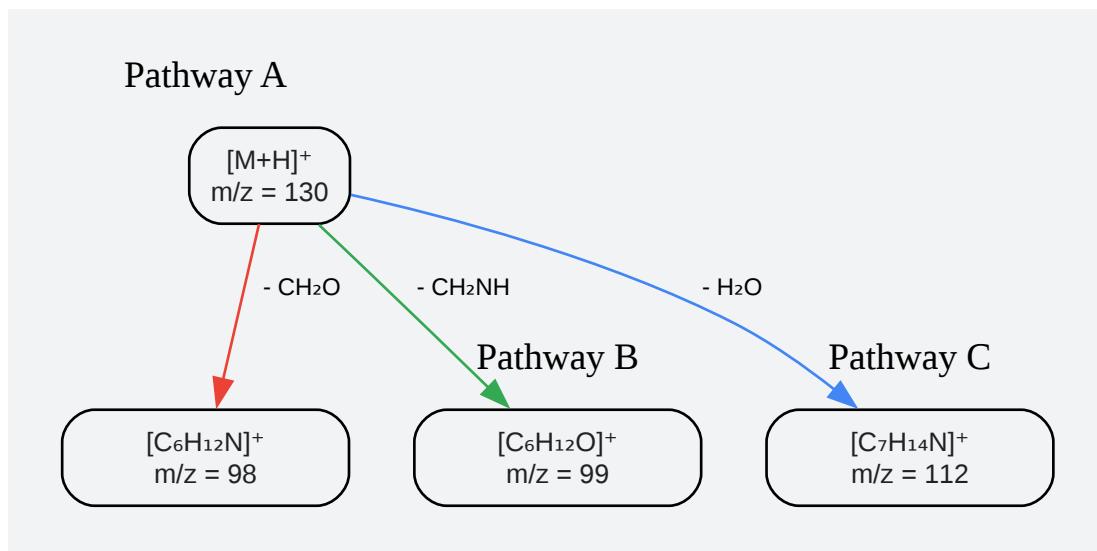
The broadness of the O-H and N-H stretching bands is a direct result of hydrogen bonding, which is expected to be significant in the condensed phase of this molecule.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and structural fragments of a compound. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion $[M+H]^+$ is expected to be the most prominent peak.^{[6][7]}

Ion	Predicted m/z	Description
$[M]^+$	129.11	Molecular Ion
$[M+H]^+$	130.12	Protonated Molecular Ion (Base Peak in ESI+)
$[M+Na]^+$	152.10	Sodium Adduct
$[M-H_2O+H]^+$	112.11	Loss of water from the protonated molecule

Predicted m/z values sourced from PubChemLite.[\[2\]](#)



Fragmentation Analysis

Under higher energy conditions (e.g., Electron Impact ionization or Collision-Induced Dissociation), the molecular ion will fragment in predictable ways.[\[8\]](#) For **[1-(Aminomethyl)cyclopentyl]methanol**, alpha-cleavage adjacent to the heteroatoms is the most likely fragmentation pathway.[\[9\]](#)[\[10\]](#)

- Pathway A: Cleavage adjacent to Oxygen: Loss of a hydroxymethyl radical ($\bullet\text{CH}_2\text{OH}$, 31 Da) would yield a fragment ion at m/z 98.
- Pathway B: Cleavage adjacent to Nitrogen: Loss of an aminomethyl radical ($\bullet\text{CH}_2\text{NH}_2$, 30 Da) would yield a fragment ion at m/z 99.

The relative stability of the resulting carbocations will dictate the prevalence of these fragments.

Diagram 2: Predicted ESI-MS Fragmentation Pathways

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [1-(aminomethyl)cyclopentyl]methanol (2239-31-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. PubChemLite - [1-(aminomethyl)cyclopentyl]methanol (C7H15NO) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mt.com [mt.com]
- 5. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 6. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 7. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of [1-(Aminomethyl)cyclopentyl]methanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1289248#spectroscopic-data-of-1-aminomethyl-cyclopentyl-methanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com